molecular formula C12H19NO8 B7959174 2-Acetamido-1,3-DI-O-acetyl-2-deoxy-D-glucopyranose

2-Acetamido-1,3-DI-O-acetyl-2-deoxy-D-glucopyranose

Cat. No.: B7959174
M. Wt: 305.28 g/mol
InChI Key: SAKVPCXJVMFXTF-PRFVCTMUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetamido-1,3-DI-O-acetyl-2-deoxy-D-glucopyranose is a versatile chemical compound with the molecular formula C12H19NO8. It is a derivative of D-glucose, where the hydroxyl groups at positions 1 and 3 are acetylated, and the hydroxyl group at position 2 is replaced by an acetamido group. This compound is significant in biochemistry and organic synthesis due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-1,3-DI-O-acetyl-2-deoxy-D-glucopyranose typically involves the acetylation of 2-amino-2-deoxy-D-glucose. The process begins with the protection of the amino group using an acetyl group, followed by the selective acetylation of the hydroxyl groups at positions 1 and 3. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale acetylation reactions using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-1,3-DI-O-acetyl-2-deoxy-D-glucopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Acetamido-1,3-DI-O-acetyl-2-deoxy-D-glucopyranose is extensively used in scientific research due to its role in the synthesis of glycoproteins and oligosaccharides. It serves as a starting material for preparing diverse glycosides, which are crucial in studying carbohydrate-protein interactions and developing therapeutic agents . In biology, it is used to investigate cellular processes involving glycosylation. In medicine, it contributes to the development of drugs targeting glycoprotein-related pathways .

Mechanism of Action

The mechanism of action of 2-Acetamido-1,3-DI-O-acetyl-2-deoxy-D-glucopyranose involves its interaction with specific enzymes and receptors in biological systems. The acetamido group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound’s structure allows it to mimic natural substrates, thereby modulating biochemical pathways related to glycosylation.

Properties

IUPAC Name

[(3R,4R,5S,6R)-3-acetamido-2-acetyloxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO8/c1-5(15)13-9-11(19-6(2)16)10(18)8(4-14)21-12(9)20-7(3)17/h8-12,14,18H,4H2,1-3H3,(H,13,15)/t8-,9-,10-,11-,12?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKVPCXJVMFXTF-PRFVCTMUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC(=O)C)CO)O)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1OC(=O)C)CO)O)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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